molecular formula C5H11NO4S B2573863 Methyl N-(methylsulfonyl)-beta-alaninate CAS No. 1249618-73-2

Methyl N-(methylsulfonyl)-beta-alaninate

Cat. No.: B2573863
CAS No.: 1249618-73-2
M. Wt: 181.21
InChI Key: NJLGHDDZXPYSTB-UHFFFAOYSA-N
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Description

Methyl N-(methylsulfonyl)-beta-alaninate is a useful research compound. Its molecular formula is C5H11NO4S and its molecular weight is 181.21. The purity is usually 95%.
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Scientific Research Applications

Osmoprotection and Stress Tolerance in Plants

Beta-Alanine Betaine Synthesis : Methyl N-(methylsulfonyl)-beta-alaninate (referred to as beta-Alanine or β-Ala betaine in studies) is synthesized in plants of the Plumbaginaceae family. This compound acts as an osmoprotectant, helping plants to cope with salinity and hypoxia stress. The synthesis involves S-adenosyl-L-methionine-dependent N-methylation of β-Ala via intermediates. This process is catalyzed by a trifunctional N-methyltransferase (NMTase) in the leaves of Limonium latifolium, a species within the Plumbaginaceae. The pathway and its intermediates, such as N-methyl β-Ala and N,N-dimethyl β-Ala, are critical for plant tolerance to extreme environmental conditions. The potential of this synthetic pathway for metabolic engineering in stress-tolerant plant breeding is significant (Rathinasabapathi et al., 2001), (Raman & Rathinasabapathi, 2003).

N-Methylation and Protein Stability

N-Methylated Alanine Peptides : The N-methylation of alanine residues in peptides, akin to the methylation in this compound, enhances the proteolytic stability of peptides, offering advantages in pharmacological properties and pest control. Studies utilizing quantum mechanical and molecular dynamic simulation approaches reveal that peptides containing only N-methylated alanine residues adopt stable helical structures due to specific intermolecular interactions. This structural stability and interaction with solvents make these modified peptides potential candidates for designing inhibitors, such as those targeting the Abeta peptide in neurodegenerative diseases (Nandel & Jaswal, 2014).

Properties

IUPAC Name

methyl 3-(methanesulfonamido)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO4S/c1-10-5(7)3-4-6-11(2,8)9/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJLGHDDZXPYSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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